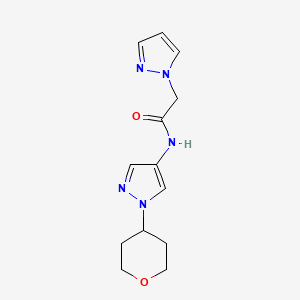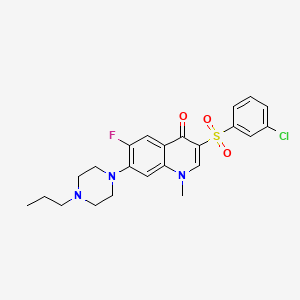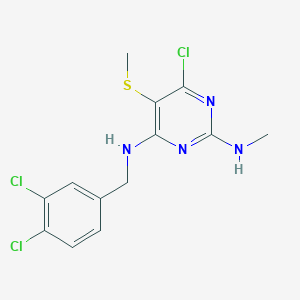
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide, also known as THPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THPPA belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies for treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole-acetamide Derivatives
Researchers have synthesized pyrazole-acetamide derivatives and explored their properties through various analytical techniques. One study detailed the synthesis of pyrazole-acetamide derivatives with potential antioxidant activity. These compounds, including [Co(L1)2(EtOH)2]·Cl2 and [Cu(L2)]·H2O, were synthesized and characterized by IR, NMR, ESI-MS, and single crystal X-ray crystallography. The study highlighted the effect of hydrogen bonding on the self-assembly process of these compounds and their significant antioxidant activity, suggesting potential applications in scientific research related to oxidative stress and its biological implications (K. Chkirate et al., 2019).
Antimicrobial Applications
Another area of application is the development of antimicrobial agents. Various pyrazole-acetamide derivatives have been synthesized and tested for their antimicrobial efficacy. For instance, novel thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating the antipyrine moiety were synthesized and demonstrated promising biological activity against various microorganisms. These findings underscore the potential of pyrazole-acetamide derivatives in contributing to the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (H. M. Aly et al., 2011).
Crystal Structure Analysis
The crystal structure analysis of pyrazole-acetamide derivatives provides insight into their potential applications in material science and molecular engineering. For example, the study on the synthesis, crystal structure, and biological activity of a specific pyrazole-acetamide compound revealed its moderate herbicidal and fungicidal activities. The detailed crystallographic analysis contributes to understanding the structure-activity relationships, essential for designing compounds with targeted properties for various scientific applications (霍静倩 et al., 2016).
Potential in Antipsychotic Therapy
Although the request excluded drug use and dosage information, it's noteworthy to mention the investigation into novel pyrazole-acetamide derivatives for their potential antipsychotic activity. This research avenue, exploring the behavioral and pharmacological effects of these compounds, could inform the development of new therapeutic strategies for psychiatric disorders, emphasizing the versatility of pyrazole-acetamide derivatives in scientific research beyond their molecular properties (L. Wise et al., 1987).
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities . Another study suggests that diphenyl-1H-pyrazole derivatives target the insect ryanodine receptor , which is a promising target for the development of novel insecticides .
Mode of Action
Based on the known actions of similar pyrazole-bearing compounds, it can be inferred that the compound interacts with its targets, leading to changes that result in its pharmacological effects .
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that the compound may affect pathways related to these diseases.
Pharmacokinetics
The compound’s structure, which includes a tetrahydro-2h-pyran-4-yl group , may influence its pharmacokinetic properties
Result of Action
Based on the known actions of similar pyrazole-bearing compounds, it can be inferred that the compound may have potent antileishmanial and antimalarial effects .
Propiedades
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-13(10-17-5-1-4-14-17)16-11-8-15-18(9-11)12-2-6-20-7-3-12/h1,4-5,8-9,12H,2-3,6-7,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMTTAACBRAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2441054.png)
![1-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2441056.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2441057.png)
![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)


![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)-2-propenenitrile](/img/structure/B2441063.png)




![5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole](/img/structure/B2441072.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2441076.png)